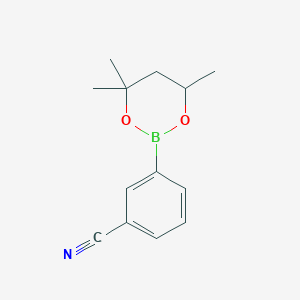

3-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Overview

Description

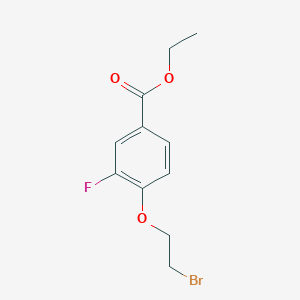

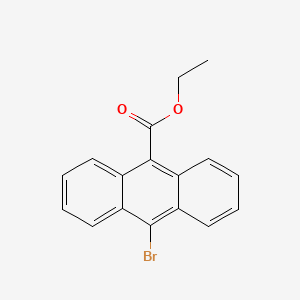

3-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a chemical compound with the molecular formula C13H16BNO2 . It is often used in scientific experiments due to its unique characteristics.

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C13H16BNO2 . The average mass is 229.083 Da and the monoisotopic mass is 229.127411 Da .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, related compounds have been used in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available resources .Scientific Research Applications

Benzoxaboroles in Scientific Research

Benzoxaboroles, derivatives of phenylboronic acids, have been explored for their exceptional properties and wide applications in scientific research. These compounds have been used as building blocks and protecting groups in organic synthesis due to their ability to bind hydroxyl compounds, making them applicable as molecular receptors for sugars and glycoconjugates. The study also highlighted their biological activity and potential clinical trials applications, showcasing the versatility of benzoxaboroles in both synthetic and medicinal chemistry arenas (Adamczyk-Woźniak et al., 2009).

Therapeutic Applications of Benzoxaborole Compounds

Over the last decade, the benzoxaborole scaffold has found broad spectrum applications in medicinal chemistry due to its physicochemical and drug-like properties. This versatility led to the discovery of new classes of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents. The review covers the patent literature and chemistry literature from 2010 to 2018, indicating the significant pharmaceutical interest in benzoxaborole derivatives for their therapeutic potentials (Nocentini et al., 2018).

Benzoxaborole and Environmental Safety

With the ongoing search for safer and more environmentally friendly compounds, studies have considered benzoxaborole derivatives and related compounds for their potential as replacements for more hazardous substances. One review focused on per- and polyfluoroalkyl substances (PFASs) and their alternatives, highlighting the need for further toxicological studies to confirm the long-term safety of such alternatives. This indicates a critical area of research for benzoxaboroles and similar compounds in environmental science and safety (Wang et al., 2019).

Mechanism of Action

Target of Action

It is known that this compound is an important organic synthesis intermediate .

Mode of Action

The compound is often used in organic synthesis reactions to form carbon-carbon and carbon-boron bonds

Biochemical Pathways

It is known to be used in the synthesis of various organic compounds and functional materials .

Result of Action

Its role as an intermediate in organic synthesis suggests it contributes to the formation of various organic compounds and functional materials .

properties

IUPAC Name |

3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BNO2/c1-10-8-13(2,3)17-14(16-10)12-6-4-5-11(7-12)9-15/h4-7,10H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTJHADZDZUIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(CC(O1)(C)C)C)C2=CC(=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![n-[4-(2,2-Difluoroethoxy)benzoyl]glycine](/img/structure/B1401560.png)

![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1401573.png)

![4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid](/img/structure/B1401575.png)

![1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hcl](/img/structure/B1401576.png)